Comparison of Predicted Lipophilicity (LogP) with Unsubstituted Analog
The calculated partition coefficient (LogP) for 3-(4-chlorophenyl)pyrazin-2(1H)-one is 2.50 . This value indicates a moderate level of lipophilicity, which is higher than that of its unsubstituted analog, 3-phenylpyrazin-2(1H)-one, for which a LogP value of 1.46 has been reported . The difference is attributed to the electron-withdrawing and lipophilic nature of the chloro substituent.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.50 |
| Comparator Or Baseline | 3-Phenylpyrazin-2(1H)-one (LogP = 1.46) |
| Quantified Difference | 1.04 LogP units higher |
| Conditions | Calculated value based on chemical structure. |
Why This Matters
This difference in lipophilicity can significantly affect a compound's membrane permeability, bioavailability, and off-target binding, making 3-(4-chlorophenyl)pyrazin-2(1H)-one a distinct entity for SAR studies.
